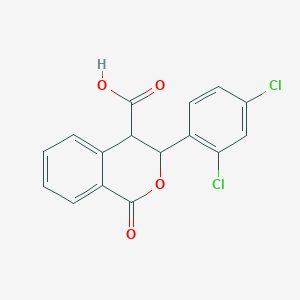

Ácido 3-(2,4-diclorofenil)-1-oxo-3,4-dihidro-1H-isocromeno-4-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(2,4-Dichlorophenyl)propionic acid” is a related compound . It is a white to brown solid with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques and are important for understanding its behavior in different environments. The related compound “3-(2,4-Dichlorophenyl)propionic acid” has a molecular weight of 219.06 .

Mecanismo De Acción

Target of Action

The primary target of this compound is the lipid metabolism of mites . It is active against the eggs, larvae, nymphs, all quiescent stages, and adult females of mites .

Mode of Action

The compound interacts with its targets by affecting the production of energy by the mite . This interaction results in changes in the mite’s energy production, disrupting its normal functions and leading to its eventual death .

Biochemical Pathways

The compound affects the lipid metabolism pathway in mites . By disrupting this pathway, it prevents the mites from producing the energy they need to survive . The downstream effects of this disruption include a decrease in mite activity and population .

Pharmacokinetics

It is used in the range of 50 to 200 g ai/1000l, suggesting that it has a significant bioavailability .

Result of Action

The result of the compound’s action is a significant reduction in the mite population . By disrupting the mites’ energy production, it prevents them from carrying out their normal functions, leading to their death .

Action Environment

The compound’s action, efficacy, and stability are largely unaffected by extremes of temperature and rainfall . It adheres to the waxy cuticle of the plant and cannot be washed off by rain . Its residual action is around 6 weeks . It can be used in Integrated Pest Management (IPM) programmes as it is harmless to beneficials, and in resistance management programmes .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acidC is a useful compound for laboratory experiments due to its relatively low cost and easy availability. Additionally, its synthesis is relatively simple and can be carried out in a variety of ways. Furthermore, it is a stable compound and can be stored for long periods of time without degradation. However, the exact biochemical and physiological effects of 3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acidC are still not fully understood and more research is needed in this area.

Direcciones Futuras

Given the potential applications of 3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acidC in biochemistry and medicine, there are many potential future directions for research. For example, further research is needed to better understand the biochemical and physiological effects of 3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acidC and to investigate the potential applications of this compound in drug metabolism. Additionally, further research is needed to investigate the potential interactions of 3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acidC with other enzymes involved in drug metabolism, such as cytochrome b5 and cytochrome c oxidase. Additionally, further research is needed to investigate the structure-activity relationship of 3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acidC and its potential applications in drug design. Finally, further research is needed to investigate the potential toxicity of 3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acidC and its potential applications in drug safety.

Métodos De Síntesis

3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acidC can be synthesized through several methods. One common method involves the reaction of 2,4-dichlorophenol with sulfuric acid in an aqueous medium at a temperature of 80°C. The reaction yields the desired compound in a yield of approximately 80%. Other methods of synthesis include the reaction of 2,4-dichlorophenol with nitrobenzene and the reaction of 2,4-dichlorophenol with nitric acid in an aqueous medium.

Aplicaciones Científicas De Investigación

- Aplicación: El ácido 3-(2,4-diclorofenil)-1-oxo-3,4-dihidro-1H-isocromeno-4-carboxílico puede servir como un reactivo de boro en reacciones de acoplamiento SM. Estas reacciones permiten la síntesis de moléculas orgánicas complejas conectando compuestos de boro arilo o vinilo con haluros de arilo o vinilo. La estabilidad y la facilidad de preparación del compuesto contribuyen a su utilidad en este contexto .

- Aplicación: Los investigadores han estudiado el proceso de nitración de compuestos relacionados, como la 2-(2,4-diclorofenil)-4-(difluorometil)-5-metil-1,2,4-triazol-3-ona. Comprender la cinética y los mecanismos de las reacciones de nitración que involucran nuestro compuesto podría ser valioso .

Acoplamiento de Suzuki–Miyaura

Reacciones de Nitración

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound and how to handle it safely. For the related compound “3-(2,4-Dichlorophenyl)propionic acid”, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with eyes, skin, and clothing .

Propiedades

IUPAC Name |

3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydroisochromene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2O4/c17-8-5-6-11(12(18)7-8)14-13(15(19)20)9-3-1-2-4-10(9)16(21)22-14/h1-7,13-14H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWDJDAQUSMMIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(OC2=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2383167.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2383169.png)

![3-(1-Pyrido[3,4-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2383173.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)pentanamide](/img/structure/B2383178.png)